molecular formula C7H6N2O B11771428 3-Hydroxy-5-methylpicolinonitrile CAS No. 672957-94-7

3-Hydroxy-5-methylpicolinonitrile

Cat. No.: B11771428
CAS No.: 672957-94-7
M. Wt: 134.14 g/mol
InChI Key: ITVYOPFNHLVHIS-UHFFFAOYSA-N
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Description

3-Hydroxy-5-methylpicolinonitrile is an organic compound with the molecular formula C7H6N2O It is a derivative of picolinonitrile, characterized by the presence of a hydroxyl group at the third position and a methyl group at the fifth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5-methylpicolinonitrile can be achieved through several methods. One common approach involves the cyclization of 4-propargylaminoisoxazoles followed by N-O bond cleavage. This method utilizes gold(I)-catalyzed cyclization under mild reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-methylpicolinonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as halides (Cl-, Br-) and alkoxides (RO-) are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted picolinonitrile derivatives.

Scientific Research Applications

3-Hydroxy-5-methylpicolinonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-methylpicolinonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups play a crucial role in its reactivity and ability to form hydrogen bonds with biological molecules. This compound can inhibit or activate specific enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-4-methylpicolinonitrile
  • 3-Hydroxy-4-phenylpicolinonitrile
  • 3-Hydroxy-4-(4-methoxyphenyl)picolinonitrile

Uniqueness

3-Hydroxy-5-methylpicolinonitrile is unique due to the specific positioning of the hydroxyl and methyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in organic synthesis and medicinal chemistry .

Properties

CAS No.

672957-94-7

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

IUPAC Name

3-hydroxy-5-methylpyridine-2-carbonitrile

InChI

InChI=1S/C7H6N2O/c1-5-2-7(10)6(3-8)9-4-5/h2,4,10H,1H3

InChI Key

ITVYOPFNHLVHIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)C#N)O

Origin of Product

United States

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